molecular formula C12H19ClNO3P B587475 Crufomate-d6 CAS No. 1794892-06-0

Crufomate-d6

Cat. No.: B587475
CAS No.: 1794892-06-0
M. Wt: 297.748
InChI Key: BOFHKBLZOYVHSI-RKAHMFOGSA-N
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Description

Crufomate-d6 is a deuterated analogue of Crufomate, an organophosphate insecticide. It is characterized by the substitution of hydrogen atoms with deuterium, which enhances its thermal stability. This compound is primarily used as an isotopic label in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Crufomate-d6 involves the isotopic labeling of Crufomate by replacing hydrogen atoms with deuterium. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The reaction conditions are optimized to achieve efficient deuterium incorporation while maintaining the structural integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: Crufomate-d6 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives .

Scientific Research Applications

Crufomate-d6 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

Mechanism of Action

Crufomate-d6, like its non-deuterated counterpart, functions as an acetylcholinesterase inhibitor. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synaptic cleft, causing prolonged stimulation of muscles and nerves. The molecular targets include the acetylcholinesterase enzyme and the pathways involved in neurotransmission .

Comparison with Similar Compounds

    Crufomate: The non-deuterated version of Crufomate-d6.

    Amidophos: Another organophosphate insecticide with similar properties.

    Ruelene: A related compound used for similar applications.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced thermal stability and allows for detailed isotopic studies. This makes it particularly valuable in research applications where precise tracking of molecular interactions is required .

Properties

CAS No.

1794892-06-0

Molecular Formula

C12H19ClNO3P

Molecular Weight

297.748

IUPAC Name

N-[(4-tert-butyl-2-chlorophenoxy)-(trideuteriomethoxy)phosphoryl]-1,1,1-trideuteriomethanamine

InChI

InChI=1S/C12H19ClNO3P/c1-12(2,3)9-6-7-11(10(13)8-9)17-18(15,14-4)16-5/h6-8H,1-5H3,(H,14,15)/i4D3,5D3

InChI Key

BOFHKBLZOYVHSI-RKAHMFOGSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)OP(=O)(NC)OC)Cl

Synonyms

Methylphosphoramidic Acid 2-Chloro-4-(1,1-dimethylethyl)phenyl Methyl Ester-d6;  Methylphosphoramidic Acid 4-tert-Butyl-2-chlorophenyl Methyl Ester-d6;  4-tert-Butyl-2-chlorophenyl N-Methyl O-Methylphosphoramidate-d6;  4-tert-Butyl-2-chlorophenyl Methy

Origin of Product

United States

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